molecular formula C25H18ClN5O2S2 B1668272 Capadenoson CAS No. 544417-40-5

Capadenoson

Numéro de catalogue: B1668272
Numéro CAS: 544417-40-5
Poids moléculaire: 520.0 g/mol
Clé InChI: CITWCLNVRIKQAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Capadenoson is under investigation in clinical trial NCT00518921 (this compound in Angina Pectoris).

Applications De Recherche Scientifique

Stable Angina

Capadenoson has been evaluated in clinical settings for its efficacy in managing stable angina. In a randomized, double-blind, placebo-controlled trial involving 62 male patients, this compound demonstrated a significant reduction in heart rate during exercise at maximum workload. Specifically, doses of 10 mg and 20 mg resulted in reductions of 12.2 and 6.8 beats per minute, respectively, compared to placebo (p = 0.0002 and p = 0.032) . Additionally, improvements were noted in total exercise time and time to ST-segment depression, indicating its potential as an effective treatment for angina .

Heart Failure

This compound has also been studied for its effects on cardiac remodeling in heart failure models. Preclinical studies have shown that it can ameliorate markers of structural remodeling . Furthermore, a derivative of this compound, neladenoson bialanate, is currently under clinical investigation for chronic heart failure treatment . The dual action on both A1 and A2B adenosine receptors suggests that this compound may offer additional therapeutic benefits beyond traditional treatments .

Mechanistic Insights

This compound's mechanism of action involves selective activation of the A1 receptor, which is known to exert cardioprotective effects while minimizing bradycardia—a common side effect associated with other adenosine receptor agonists . Its pharmacokinetic profile indicates high affinity and selectivity for the A1 receptor (EC50 of 0.66 nM) while maintaining minimal activity on other receptor subtypes .

Clinical Trial Data

The following table summarizes key clinical trials involving this compound:

Trial NamePhaseConditionKey Findings
NCT00568945IIStable AnginaSignificant HR reduction; improved exercise time
EudraCT 2007-003619-30IIAtrial FibrillationInvestigated effects on ventricular HR
Preclinical ModelsNAHeart FailureReduced cardiac remodeling observed

Safety Profile

While this compound has shown promising results in terms of efficacy, concerns regarding its safety profile have been raised. Reports indicate that CNS safety and low solubility may limit its broader application . However, its ability to maintain heart rate stability at rest while providing cardioprotective effects positions it as a favorable candidate for further development.

Mécanisme D'action

Target of Action

Capadenoson primarily targets the adenosine A1 receptor (A1AR) . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A1AR subtype is widely distributed in the body and plays a crucial role in inhibiting adenylyl cyclase activity, reducing cyclic AMP levels . Interestingly, this compound also shows activity at the adenosine A2B receptor (A2BAR) .

Mode of Action

As a selective agonist, this compound binds to the A1AR and A2BAR, triggering a series of intracellular events . For A1AR, this typically results in the inhibition of adenylyl cyclase, thereby reducing cyclic AMP levels .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the regulation of adenylyl cyclase activity via the A1AR . This leads to a decrease in cyclic AMP levels, which can have various downstream effects depending on the specific cell type and physiological context .

Pharmacokinetics

It has been described as having good pharmacokinetics, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

This compound’s activation of A1AR and A2BAR has been associated with various molecular and cellular effects. For instance, it has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . The therapeutic effects of this compound are thought to be mediated primarily through the A1AR, but the stimulation of A2BAR may also contribute to its overall effects .

Activité Biologique

Capadenoson is a partial agonist of the adenosine A1 receptor (A1AR) that has been investigated for its potential therapeutic applications in cardiovascular diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and clinical findings.

This compound primarily acts on the A1AR, which is known for its cardioprotective properties. Recent studies suggest that this compound may also have significant activity at the A2B adenosine receptor (A2BAR), indicating a dual agonist profile. This dual activity is crucial as A2BAR activation has been linked to cardioprotection and modulation of cardiac fibrosis .

Table 1: Receptor Activity Profile of this compound

Receptor TypeActivity TypeEC50 (nM)Notes
A1ARPartial Agonist0.66High selectivity; cardioprotective effects
A2A ARWeak Agonist1400Lower efficacy compared to A1AR
A2B ARBiased Agonist1100Preferentially activates cAMP pathway

Pharmacological Effects

This compound has been shown to influence various cardiovascular parameters:

  • Heart Rate Modulation : In preclinical studies, this compound demonstrated a dose-dependent effect on heart rate and norepinephrine release in models of heart failure . It produced bradycardia mediated through A1AR activation, which is beneficial in conditions where heart rate reduction is desired.
  • Cardiac Remodeling : Animal studies indicate that this compound can decrease cardiac remodeling in models of advanced heart failure . It has shown improvements in left ventricular function and structural changes associated with heart failure.
  • Safety Profile : Clinical trials have indicated that this compound has a favorable safety profile, with reduced bradycardia compared to full agonists. This characteristic is particularly advantageous for chronic therapy in heart disease .

Clinical Trials and Findings

This compound has undergone several clinical trials to evaluate its efficacy and safety:

  • Phase II Trials : Initial trials assessed its effects on patients with atrial fibrillation and stable angina. While it showed promise in modulating heart rate, subsequent evaluations revealed limited efficacy in certain populations .
  • Animal Studies : In canine models, this compound improved left ventricular function and prevented progressive remodeling, supporting its potential use in chronic heart failure management .

Case Study: this compound's Impact on Heart Failure

In a study involving dogs with induced heart failure, this compound was administered to evaluate its effects on left ventricular function. The results indicated significant improvements in cardiac output and reductions in markers of myocardial stress, suggesting that this compound's mechanism through A1AR activation plays a crucial role in enhancing cardiac performance under pathological conditions .

Propriétés

IUPAC Name

2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWCLNVRIKQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969597
Record name 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544417-40-5
Record name Capadenoson [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Capadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Capadenoson
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPADENOSON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6.91 g (22.12 mmol) of 2-amino-4-[4-(2-hydroxyethoxy)phenyl]-6-sulphanyl-pyridine-3,5-dicarbonitrile are dissolved in 150 ml of DMF. 7.44 g (66.35 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene and 10.8 g (44.24 mmol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are then added. The suspension is stirred at RT overnight, 50 g of silica gel are added and the mixture is concentrated under reduced pressure. The substance mixture on the silica gel is purified by chromatography on silica gel (mobile phase: toluene to toluene/ethyl acetate, 1:1 mixture). This gives 5.5 g (47% of theory) of product.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

428.4 g (2.0 mol) of 2-[4-(2-hydroxyethoxy)-benzylidene]malononitrile, 108.4 g (1.05 mol) of 2-cyanothioacetamide and 244.1 g (1.0 mol) of 4-chloromethyl-2-(4-chlorophenyl)-1,3-thiazole are suspended in 3.4 liters of methanol and 556.1 g (3.0 mol) of tributylamine are added over a period of 60 minutes. The mixture is subsequently stirred for 20 hours at room temperature and the product is filtered off. After drying in vacuo, the crude product (360.8 g, crude yield: 70% of theory) is suspended in 3 liters of dichloromethane and stirred for 2 hours at 35° C. The product is filtered off and dried in a high vacuum. The crystals, which are now white, can be purified further by recrystallization from tetrahydrofuran/water (1:1).
Quantity
428.4 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
Reaction Step Two
Quantity
244.1 g
Type
reactant
Reaction Step Three
Quantity
556.1 g
Type
reactant
Reaction Step Four
Quantity
3.4 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capadenoson
Reactant of Route 2
Capadenoson
Reactant of Route 3
Reactant of Route 3
Capadenoson
Reactant of Route 4
Capadenoson
Reactant of Route 5
Capadenoson
Reactant of Route 6
Capadenoson

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.